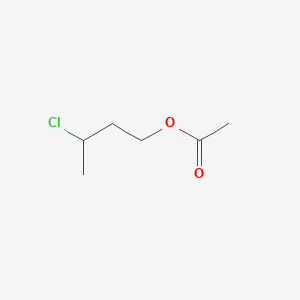
Acetic acid, 3-chlorobutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobutyl acetate is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobutyl acetate can be synthesized through the esterification of 3-chlorobutanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, 3-chlorobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 3-chlorobutanol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反应分析
Types of Reactions
3-Chlorobutyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 3-chlorobutyl acetate can be hydrolyzed to produce 3-chlorobutanol and acetic acid.
Substitution: The chlorine atom in 3-chlorobutyl acetate can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Substitution: Nucleophilic substitution reactions typically require a nucleophile, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Hydrolysis: 3-Chlorobutanol and acetic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
科学研究应用
3-Chlorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-chlorobutyl acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Butyl acetate: Similar ester structure but without the chlorine atom.
3-Chloropropyl acetate: Similar structure but with one less carbon atom in the alkyl chain.
4-Chlorobutyl acetate: Similar structure but with the chlorine atom on a different carbon.
Uniqueness
3-Chlorobutyl acetate is unique due to the presence of both an ester functional group and a chlorine atom in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
2203-36-3 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC 名称 |
3-chlorobutyl acetate |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-4-9-6(2)8/h5H,3-4H2,1-2H3 |
InChI 键 |
UDSOIUSFQZZUPF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


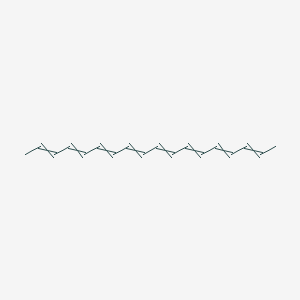
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
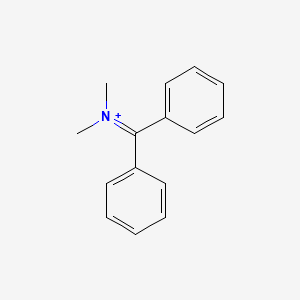

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

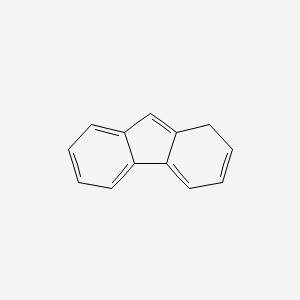
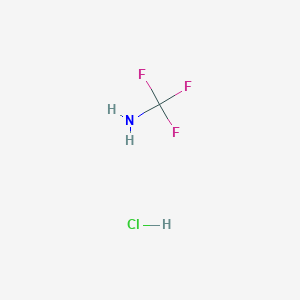
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
